1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride

Neuropharmacology Chemical Synthesis GPCR

Procure the precise 2,3-dichloro regioisomer essential for synthesizing β-arrestin-biased D2 receptor ligands like UNC9975. This specific substitution pattern is structurally critical; substitution with other isomers (e.g., 2,4- or 3,4-dichloro) alters the target profile. The hydrochloride salt form ensures optimal stability for reliable research. Essential for replicating published CNS-targeting compound routes.

Molecular Formula C11H15Cl3N2
Molecular Weight 281.6 g/mol
CAS No. 839712-09-3
Cat. No. B1400214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride
CAS839712-09-3
Molecular FormulaC11H15Cl3N2
Molecular Weight281.6 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=C(C(=CC=C2)Cl)Cl.Cl
InChIInChI=1S/C11H14Cl2N2.ClH/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15;/h1,3-4,14H,2,5-8H2;1H
InChIKeyUCHZHYQSYVASBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride (CAS 839712-09-3): Technical Baseline and Chemical Identity for Informed Procurement


1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride (CAS 839712-09-3) is a chlorinated diazepane derivative . It consists of a 1,4-diazepane core with a 2,3-dichlorophenyl substituent at the N1 position, and is supplied as its hydrochloride salt . This compound is not a final drug substance but a specialized research intermediate, valued for its specific substitution pattern that serves as a building block in the synthesis of advanced pharmacological agents, particularly those targeting the central nervous system .

Why Generic 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride (CAS 839712-09-3) Cannot Be Substituted with Close Analogs


The selection of 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride is not based on generic class membership but on its specific regioisomeric identity and application-derived properties. Closely related analogs, such as the 2,4- (CAS 1803593-42-1), 2,5- (CAS 1951440-14-4), or 3,4-dichloro isomers, are distinct chemical entities with different CAS numbers and molecular properties . Crucially, substitution of the 2,3-dichloro regioisomer for any of its isomers would alter the steric and electronic environment of the nitrogen atom, leading to the synthesis of a different final product and likely abrogating the specific biological activity or selectivity profile that was optimized in downstream targets [1][2]. The quantitative evidence below details why this specific building block is irreplaceable for its intended applications.

Quantitative Differentiation Guide: Verifiable Data for 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride (CAS 839712-09-3)


Regioisomeric Specificity in the Synthesis of β-Arrestin-Biased Dopamine D2 Receptor Ligands

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride is the specific and required synthetic precursor for the UNC99xx series of β-arrestin-biased dopamine D2 receptor ligands, which are analogs of the atypical antipsychotic aripiprazole [1]. Its 2,3-dichloro substitution pattern is a structural feature of the final active compounds, such as UNC9975 and UNC0006 [1]. Using an alternative isomer would lead to a completely different molecule with unpredictable and likely undesirable pharmacology. This is a binary use case: the target compound is required for this synthesis; other regioisomers are not.

Neuropharmacology Chemical Synthesis GPCR Building Block

Distinct Molecular Weight and Identity Compared to Other Dichlorophenyl Regioisomers

The target compound is a hydrochloride salt, giving it a molecular weight of 281.61 g/mol (C11H15Cl3N2), which is distinct from the free base 1-(2,3-dichlorophenyl)-1,4-diazepane (CAS 841200-29-1, MW 245.15 g/mol) and from other dichloro regioisomers . For example, the 2,4-dichloro isomer hydrochloride (CAS 1803593-42-1) shares the same molecular formula and weight but is a distinct chemical entity with different physical properties and a unique CAS number [1].

Analytical Chemistry Compound Identity Quality Control

Supplier-Defined Purity Specifications for Research-Grade Material

This compound is commercially available from multiple vendors with defined purity specifications, typically ≥95% or 98%, ensuring its suitability as a reliable research intermediate . This level of purity is a baseline expectation for a building block used in multi-step syntheses where impurities can significantly impact downstream yields and purity. The available purity levels represent a verifiable quality standard at the time of procurement.

Procurement Quality Assurance Reproducibility

Class-Level Inference of 1,4-Diazepane Scaffold Potency and Selectivity in Drug Discovery

The 1,4-diazepane scaffold, particularly when substituted with a dichlorophenyl group, is a privileged structure in medicinal chemistry. Class-level inference from literature shows that compounds containing this scaffold can achieve low nanomolar potency and high selectivity for specific targets. For instance, 1,4-diazepane derivatives have been reported as potent factor Xa inhibitors with an IC50 of 6.8 nM [1] and as potent farnesyltransferase inhibitors with potencies in the low nanomolar range [2]. This provides a rational basis for prioritizing the 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride building block in new chemical space exploration.

Medicinal Chemistry Scaffold Hopping SAR

Targeted Application Scenarios for 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride (CAS 839712-09-3)


Synthesis of Functionally Selective Dopamine D2 Receptor Ligands

The primary application for this compound is as a key building block in the multi-step synthesis of β-arrestin-biased dopamine D2 receptor ligands, such as the UNC99xx series (e.g., UNC9975 and UNC0006) [1]. These ligands are designed as research tools to investigate biased signaling at the D2 receptor and are explored as potential next-generation therapeutics for neuropsychiatric disorders, following the aripiprazole pharmacophore model. Procurement of this specific regioisomer is mandatory for replicating the published synthetic routes.

Medicinal Chemistry Scaffold Derivatization and Library Synthesis

The 1-(2,3-dichlorophenyl)-1,4-diazepane core can be used as a versatile scaffold for the synthesis of focused compound libraries. The presence of a secondary amine in the diazepane ring allows for further functionalization (e.g., alkylation, acylation) to explore structure-activity relationships (SAR) around various targets, as demonstrated by its use in factor Xa and farnesyltransferase inhibitor programs [2][3]. This makes it a valuable starting material for drug discovery efforts in oncology and cardiovascular research.

Analytical and Stability Studies of Chlorinated Diazepane Salts

This compound, with its defined purity (95-98%), serves as a model analyte for developing and validating analytical methods (e.g., HPLC, LC-MS) for similar chlorinated diazepane intermediates . Its hydrochloride salt form is a relevant reference standard for assessing the stability and solubility of diazepane-based building blocks under various storage and reaction conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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